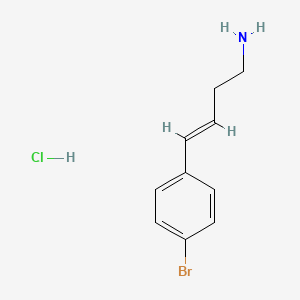

4-(4-Bromophenyl)but-3-en-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

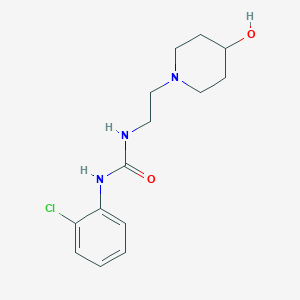

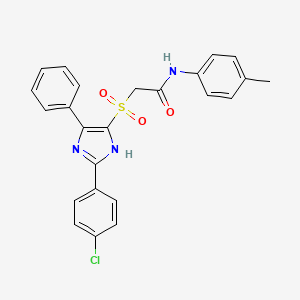

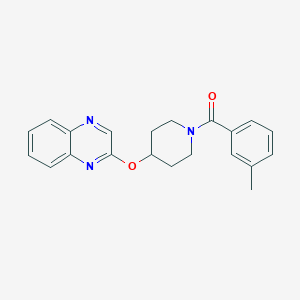

The compound "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride" is a brominated aromatic amine that has been studied in various contexts due to its potential biological activity and chemical properties. It is structurally related to several compounds that have been investigated for their interactions with biological systems, such as neurotransmitter uptake inhibition and enzyme inhibition, as well as their chemical reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of bromophenyl derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford benzimidazoles, which suggests a potential route for the synthesis of related bromophenyl compounds . Additionally, the first synthesis of certain bromophenol derivatives has been reported, providing a precedent for the synthesis of related structures . Although the exact synthesis of "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride" is not detailed in the provided papers, these studies indicate that bromophenyl compounds can be synthesized through reactions involving bromination, catalysis, and protection/deprotection strategies.

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives can be complex and is often characterized by crystallography. For example, molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied, revealing hydrogen bonding in their structures . These findings can provide insights into the molecular structure of "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride," suggesting that it may also form specific intermolecular interactions, such as hydrogen bonds, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Bromophenyl compounds participate in various chemical reactions. The indirect anodic oxidation of amines mediated by brominated aryl amines has been explored, indicating that these compounds can act as electron transfer mediators . Additionally, reactions of bromophenyl derivatives with nucleophilic reagents have been studied, leading to products with potential biological activity . These studies suggest that "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride" may also undergo similar reactions, which could be utilized in synthetic chemistry or for the modification of its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can affect the compound's electron distribution, reactivity, and interaction with biological targets. The electrochemical properties of tris(4-bromophenyl)amine have been investigated, providing insights into the redox behavior of such compounds . Moreover, the interaction of bromophenyl derivatives with enzymes has been studied, revealing their potential as enzyme inhibitors . These findings can be extrapolated to "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride," suggesting that it may have distinct physical and chemical properties that could be relevant for its application in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology : A study found that a compound structurally similar to 4-(4-Bromophenyl)but-3-en-1-amine hydrochloride acts as a potent and selective inhibitor of uptake into serotonin neurons, suggesting its potential utility in neurological research (Fuller et al., 1978).

Organic Chemistry : In the field of organic synthesis, 4-(4-Bromophenyl)but-3-en-1-amine hydrochloride has been used as a safety-catch nitrogen protecting group, demonstrating its utility in the synthesis of complex organic molecules (Surprenant & Lubell, 2006).

Chemical Synthesis and Analysis : This compound has also been utilized in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines, highlighting its role in the creation of important chemical structures (Lygin & Meijere, 2009).

Materials Science and Optics : Research has been conducted on the synthesis, structural, and optical properties of derivatives of 4-(4-Bromophenyl)but-3-en-1-amine hydrochloride, which show significant nonlinear optical properties (Tamer et al., 2016).

X-ray Crystallography : The compound has been analyzed using X-ray crystallography and Hirshfeld surface analysis, contributing to the understanding of its molecular structure (Nadaf et al., 2019).

Electroanalytical Chemistry : Studies have explored the electrochemical behavior of derivatives of 4-(4-Bromophenyl)but-3-en-1-amine hydrochloride, indicating potential applications in electrochemistry (Herath & Becker, 2010).

Environmental Science : This compound has been used in research for CO2 capture, where it demonstrates the ability to react reversibly with CO2, thus highlighting its potential application in environmental science (Bates et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h1,3-7H,2,8,12H2;1H/b3-1+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWJZPRNVDVKEI-KSMVGCCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)

![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)